molecular formula C22H28N2O2 B2446489 N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE CAS No. 1797872-99-1

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B2446489
CAS No.: 1797872-99-1
M. Wt: 352.478
InChI Key: ZALSFGOBRZJCCX-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.

    Coupling with Phenyl Ring: The piperidine derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The piperidine ring and methoxy group are crucial for binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)propanamide: Another isomer with a different position of the tolyl group.

Uniqueness

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-6-3-4-7-18(17)9-14-22(25)23-19-10-12-20(13-11-19)24-15-5-8-21(16-24)26-2/h3-4,6-7,10-13,21H,5,8-9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALSFGOBRZJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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